molecular formula C9H9ClO4 B1297764 3-Chloro-2,6-dimethoxybenzoic acid CAS No. 36335-47-4

3-Chloro-2,6-dimethoxybenzoic acid

Cat. No.: B1297764
CAS No.: 36335-47-4
M. Wt: 216.62 g/mol
InChI Key: CLZTVXIMOQUOEI-UHFFFAOYSA-N
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Description

3-Chloro-2,6-dimethoxybenzoic acid: is an organic compound with the molecular formula C9H9ClO4 and a molecular weight of 216.62 g/mol . It is a derivative of benzoic acid, characterized by the presence of chlorine and methoxy groups on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-2,6-dimethoxybenzoic acid can be synthesized through several methods. One common approach involves the chlorination of 2,6-dimethoxybenzoic acid using thionyl chloride in the presence of a catalyst such as N,N-dimethylformamide (DMF) in toluene at elevated temperatures . The reaction typically proceeds as follows: [ \text{2,6-Dimethoxybenzoic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{By-products} ]

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2,6-dimethoxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

Properties

IUPAC Name

3-chloro-2,6-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO4/c1-13-6-4-3-5(10)8(14-2)7(6)9(11)12/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLZTVXIMOQUOEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50346440
Record name 3-Chloro-2,6-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36335-47-4
Record name 3-Chloro-2,6-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 16.2 ml (0.2 mol) of sulphuryl chloride in 100 ml of chloroform is added dropwise while stirring to a solution of 36.4 g (0.2 mol) of 2,6-dimethoxybenzoic acid in 300 ml of chloroform. The mixture is heated for 0.5 h at 50° C. and left overnight at room temperature. The solvent is evaporated and the residue recrystallized from isopropyl ether--light petroleum. Yield: 35.4 g, m.p. 132°-33° C.
Quantity
16.2 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
36.4 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 3-Chloro-2,6-dimethoxybenzoic acid interact with 2',6'-dimethoxyflavone on a molecular level?

A1: The research demonstrates that this compound forms a 1:1 inclusion complex with 2',6'-dimethoxyflavone. [] This complexation occurs through a specific intermolecular interaction: a hydrogen bond forms between the carbonyl group of the 2',6'-dimethoxyflavone molecule (acting as the host) and the acidic hydrogen of the this compound molecule (acting as the guest). [] This interaction leads to the formation of a stable crystal structure with a P-1 space group symmetry. []

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